REACTION_CXSMILES
|
Cl.[O:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4]([C:11]2[CH2:12][CH2:13][NH:14][CH2:15][CH:16]=2)=[CH:3]1.C([O-])=O.[NH4+]>[Pd].CO>[O:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4]([CH:11]2[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]2)=[CH:3]1 |f:0.1,2.3|
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Name
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4-(benzofuran-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride
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Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
Cl.O1C=C(C2=C1C=CC=C2)C=2CCNCC2
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Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
0.35 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
61 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
|
at reflux conditions for 1 h
|
Duration
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1 h
|
Type
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FILTRATION
|
Details
|
filtrated
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
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ADDITION
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Details
|
The residue was diluted with ice-water (20 ml) and 3M NaOH (10 ml)
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Type
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EXTRACTION
|
Details
|
extracted with dichloromethane/methanol 9:1 (4×50 ml)
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Type
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WASH
|
Details
|
The combined organic layers were washed with brine (1×25 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product (1.37 g) was purified by flash chromatography on silica gel (dichloromethane/methanol/NH4OH 65:10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C2=C1C=CC=C2)C2CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |